Ser-gly

Description

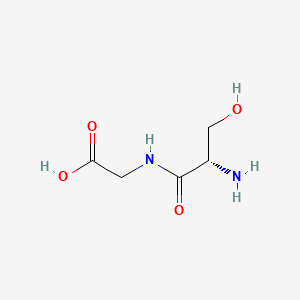

Structure

3D Structure

Propriétés

IUPAC Name |

2-[(2-amino-3-hydroxypropanoyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O4/c6-3(2-8)5(11)7-1-4(9)10/h3,8H,1-2,6H2,(H,7,11)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOUIMBGNEUWXQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)NCC(=O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

687-63-8 | |

| Record name | L-Serylglycine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88482 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

The Ser-Gly Dipeptide Motif: A Linchpin in Glycosaminoglycan Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide sequence, seryl-glycine (Ser-Gly), is a fundamental biological motif with a well-established role as a key recognition site for the initiation of glycosaminoglycan (GAG) chain attachment to core proteins, a critical step in the biosynthesis of proteoglycans. While its function as an independent signaling molecule remains to be fully elucidated, its significance as a structural determinant for post-translational modification is paramount. This technical guide provides a comprehensive overview of the biological function of the this compound motif, with a primary focus on its role in proteoglycan synthesis. It includes a summary of quantitative data, detailed experimental protocols for the investigation of its primary biological function, and visualizations of the relevant biochemical pathway and experimental workflows.

Core Biological Function: Initiation of Glycosaminoglycan Chains

The principal biological function of the this compound dipeptide is to serve as a core component of the recognition sequence for xylosyltransferase (XT), the enzyme that initiates the biosynthesis of most GAG chains.[1] This process, known as xylosylation, involves the transfer of a xylose residue from UDP-xylose to the hydroxyl group of the serine residue within the this compound motif of a proteoglycan core protein. This initial step is the gateway to the subsequent addition of other sugars to form the characteristic tetrasaccharide linker (GlcA-Gal-Gal-Xyl) upon which the repeating disaccharide units of GAGs like heparan sulfate (B86663) and chondroitin (B13769445) sulfate are built.[2]

The this compound dipeptide is often found within a broader consensus sequence that includes acidic amino acid residues N-terminal to the this compound motif, which enhances recognition and catalytic efficiency by xylosyltransferase.[1][3] The sequence this compound-X-Gly, where X can be any amino acid, is also a common feature of GAG attachment sites.[1]

Quantitative Data

The interaction between xylosyltransferase and peptides containing the this compound motif has been characterized quantitatively in several studies. The following tables summarize key kinetic parameters, providing a basis for comparing the efficiency of different peptide substrates.

Table 1: Michaelis-Menten Constants (Km) of Xylosyltransferase for Various this compound Containing Peptides

| Peptide Sequence | Xylosyltransferase Isoform | Km (µM) | Source |

| Q-E-E-E-G-S-G-G-G-Q-K | XT-I | 49.8 ± 4.9 | [3] |

| Peptide 3 | XT-I | 308.0 ± 69.4 | [3] |

| Peptide 4 | XT-I | 133.8 ± 27.0 | [3] |

| Peptide 5 | XT-I | 164.4 ± 23.0 | [3] |

| AP1 | XT-I | 92 ± 48 | [4] |

| AP2 | XT-I | 33 ± 9 | [4] |

| AP1 | XT-II | 45 ± 12 | [4] |

| AP2 | XT-II | 105 ± 38 | [4] |

Table 2: Maximum Velocity (Vmax) of Xylosyltransferase for Various this compound Containing Peptides

| Peptide Sequence | Xylosyltransferase Isoform | Vmax (pmol/min/µg) | Source |

| Q-E-E-E-G-S-G-G-G-Q-K | XT-I | 350.9 ± 30.6 | [3] |

| Peptide 3 | XT-I | 45.4 ± 4.8 | [3] |

| Peptide 4 | XT-I | 196.7 ± 16.3 | [3] |

| Peptide 5 | XT-I | Not Reported | [3] |

| AP1 | XT-I | 145 ± 41 (mU/mL) | [4] |

| AP2 | XT-I | 133 ± 13 (mU/mL) | [4] |

| AP1 | XT-II | 65 ± 8 (mU/mL) | [4] |

| AP2 | XT-II | 709 ± 148 (mU/mL) | [4] |

Table 3: Catalytic Efficiency (kcat/Km) of Xylosyltransferase for Various this compound Containing Peptides

| Peptide Sequence | Xylosyltransferase Isoform | kcat/Km (min-1mM-1) | Source |

| Q-E-E-E-G-S-G-G-G-Q-K | XT-I | 562 | [3] |

| Peptide 3 | XT-I | 10 | [3] |

| Peptide 4 | XT-I | 120 | [3] |

Signaling Pathways and Logical Relationships

While the this compound dipeptide itself is not known to be a primary signaling molecule that binds to a receptor to initiate a signaling cascade, its role in proteoglycan synthesis is integral to numerous signaling events. Proteoglycans are key modulators of cell signaling by interacting with growth factors, cytokines, and their receptors. The initiation of GAG synthesis at the this compound motif is therefore a critical upstream event for these processes.

Below is a diagram illustrating the initiation of proteoglycan biosynthesis, highlighting the central role of the this compound motif.

Experimental Protocols

The primary method for studying the biological function of the this compound motif is the xylosyltransferase (XT) activity assay. This assay measures the transfer of xylose from a donor substrate (UDP-xylose) to a synthetic peptide acceptor containing the this compound sequence.

General Xylosyltransferase Activity Assay

This protocol is adapted from methodologies described in the literature.[2][5]

Materials:

-

Recombinant human xylosyltransferase-I (XT-I) or -II (XT-II)

-

Synthetic acceptor peptide containing a this compound motif (e.g., Biotin-NHQEEEGSGGGQKK(5-fluorescein)-CONH2)

-

UDP-[14C]xylose or unlabeled UDP-xylose

-

Reaction Buffer: 25 mM MES (pH 6.5), 25 mM KCl, 5 mM KF, 5 mM MgCl2, 5 mM MnCl2

-

Stop Solution: 10% Trichloroacetic Acid (TCA)

-

Scintillation fluid

-

Liquid scintillation counter or UPLC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, the synthetic acceptor peptide, and the xylosyltransferase enzyme solution.

-

Initiate the reaction by adding UDP-[14C]xylose (for radiometric detection) or unlabeled UDP-xylose (for mass spectrometry detection).

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 1-12 hours).

-

Stop the reaction by adding ice-cold stop solution.

-

For radiometric detection, spot the reaction mixture onto nitrocellulose or filter paper, wash extensively with TCA to remove unincorporated UDP-[14C]xylose, and measure the incorporated radioactivity using a scintillation counter.

-

For mass spectrometry-based detection, the reaction mixture is analyzed by UPLC-MS/MS to quantify the formation of the xylosylated peptide product.[2][6]

Experimental Workflow for Xylosyltransferase Assay

The following diagram illustrates a typical workflow for a xylosyltransferase assay using a synthetic peptide substrate.

Therapeutic Applications and Future Directions

Currently, there are no direct therapeutic applications of the free this compound dipeptide. However, its integral role in proteoglycan synthesis makes it a conceptual target for indirect therapeutic intervention. Modulating xylosyltransferase activity, and thus the glycosylation of proteins containing the this compound motif, could have implications in diseases where proteoglycan synthesis is dysregulated, such as certain cancers and fibrotic conditions.

Future research may explore whether the free this compound dipeptide has any subtle signaling or metabolic roles beyond its function as a building block. Furthermore, the design of synthetic peptides containing the this compound motif could be a strategy for developing specific inhibitors or modulators of xylosyltransferase activity for therapeutic purposes.

Conclusion

The this compound dipeptide motif is a cornerstone of proteoglycan biosynthesis, serving as the primary recognition site for the initiation of glycosaminoglycan chain attachment. While it does not appear to function as a classical signaling molecule, its structural role is indispensable for the proper synthesis of proteoglycans, which are themselves critical regulators of a myriad of cellular processes. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in the fundamental biology of proteoglycan synthesis and the potential for targeting this pathway in disease. Further investigation into the broader biological context of the this compound motif may yet reveal additional functions and therapeutic opportunities.

References

- 1. pnas.org [pnas.org]

- 2. Xylosyltransferase II is the predominant isoenzyme which is responsible for the steady-state level of xylosyltransferase activity in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploration of Human Xylosyltransferase for Chemoenzymatic Synthesis of Proteoglycan Linkage Region - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Making sure you're not a bot! [pub.uni-bielefeld.de]

- 5. Enzyme assay of xylosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. A novel SPE-UPLC-MS/MS-based assay for the selective, simultaneous quantification of xylosyltransferase-I and -II activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Ser-Gly as a Neuronal Trophic Factor: An In-depth Technical Guide

Introduction

The dipeptide Serylglycine (Ser-Gly) is comprised of the amino acids L-serine and glycine (B1666218). While the direct role of the this compound dipeptide as a neuronal trophic factor is not established in the current scientific literature, its constituent amino acids are well-documented for their significant contributions to neuronal survival, development, and protection. This technical guide provides a comprehensive overview of the neurotrophic and neuroprotective properties of L-serine and glycine, detailing their mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols. This information serves as a foundational resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of these fundamental neural molecules.

L-Serine and Glycine: Glial-Derived Trophic Factors for Purkinje Neurons

L-serine and glycine are recognized as major astroglia-derived trophic factors, particularly for cerebellar Purkinje neurons.[1] These amino acids are released by astroglial cells and are crucial for the survival, dendritogenesis, and electrophysiological development of these neurons.[1] Notably, Purkinje neurons do not express 3-phosphoglycerate (B1209933) dehydrogenase (3PGDH), a key enzyme in the biosynthesis of L-serine and glycine, highlighting their dependence on glial cells for these essential molecules.[1]

Quantitative Data on the Trophic Effects of L-Serine and Glycine

The following table summarizes the dose-dependent effects of L-serine and glycine on Purkinje neuron survival and the synergistic effects with other neurotrophic factors.

| Compound | Concentration | Effect on Purkinje Neuron Survival | Reference |

| L-Serine | 100 µM | Significant improvement in survival | [1] |

| Glycine | 40 µM | Significant improvement in survival | [1] |

| L-Serine + NT-3 | 100 µM + 40 ng/ml | Additive trophic effect | [1] |

| L-Serine + TNFα | 100 µM + 1 or 10 ng/ml | Additive trophic effect | [1] |

| D-Serine | Not specified | Did not support Purkinje Neuron survival | [1] |

Signaling Pathways and Mechanisms of Action

The neuroprotective and trophic effects of L-serine and glycine are mediated through several pathways, including the activation of glycine receptors and the modulation of NMDA receptor activity via the glia-neuron serine shuttle.

Glycine Receptor Activation

L-serine acts as an agonist at glycine receptors, which are inhibitory neurotransmitter receptors.[2] Activation of these receptors leads to an influx of chloride ions, hyperpolarizing the neuron and thus reducing neuronal excitability.[2] This mechanism is thought to contribute to the neuroprotective effects of L-serine by preventing excitotoxicity.[2]

The Glia-Neuron Serine Shuttle and NMDA Receptor Modulation

Astrocytes synthesize L-serine from glucose via the enzyme 3-phosphoglycerate dehydrogenase (PHGDH).[3][4] This L-serine is then shuttled to neurons, where it is converted to D-serine by the enzyme serine racemase.[3][4] D-serine acts as a co-agonist at the NMDA receptor, which is crucial for synaptic plasticity and neuronal survival.[3][4][5] This "serine shuttle" highlights the metabolic interdependence of glia and neurons for optimal neurotransmission.[3]

Experimental Protocols

Primary Cerebellar Purkinje Neuron Culture

This protocol is based on methodologies used to assess the trophic effects of L-serine and glycine on Purkinje neurons.

-

Tissue Preparation: Cerebella are dissected from 7-day-old rat pups. The tissue is minced and incubated in a papain solution for enzymatic digestion.

-

Cell Dissociation: The digested tissue is gently triturated to obtain a single-cell suspension.

-

Cell Plating: Cells are plated on poly-L-lysine coated coverslips at a density of 2.5 x 10^6 cells/ml in a serum-free medium supplemented with N2 supplement, L-glutamine, and antibiotics.

-

Treatment: Test compounds (e.g., L-serine, glycine, neurotrophic factors) are added to the culture medium at the desired concentrations.

-

Immunocytochemistry: After a defined incubation period (e.g., 7 days in vitro), cultures are fixed with 4% paraformaldehyde. Purkinje neurons are identified by immunostaining with an anti-calbindin D-28k antibody.

-

Quantification: The number of surviving Purkinje neurons is counted in randomly selected fields of view using a fluorescence microscope. Neuronal survival is expressed as the number of cells per mm².

In Vitro Neurogenesis Assay

This protocol is adapted from studies on the effects of D-serine on adult hippocampal neurogenesis.

-

Neural Progenitor Cell Culture: Adult hippocampal neural progenitor cells are cultured as neurospheres in a serum-free medium containing EGF and FGF-2.

-

Cell Proliferation Assay: Neurospheres are dissociated and plated as a monolayer. Cells are treated with the test compound (e.g., D-serine) for a specified period. Cell proliferation can be assessed by BrdU incorporation followed by immunocytochemistry for BrdU and a neural stem cell marker (e.g., Nestin).

-

Neuronal Differentiation Assay: To induce differentiation, growth factors are withdrawn from the medium. Cells are treated with the test compound. After the differentiation period, cells are fixed and immunostained for neuronal markers (e.g., βIII-tubulin or NeuN) and glial markers (e.g., GFAP) to determine the fate of the newly generated cells.

-

Quantification: The number of cells positive for specific markers is counted and expressed as a percentage of the total number of DAPI-stained nuclei.

Conclusion and Future Directions

The available scientific evidence strongly supports the roles of L-serine and glycine as crucial molecules for neuronal health, acting through mechanisms that include direct receptor activation and modulation of glutamatergic neurotransmission. While these findings are significant, the direct neurotrophic or neuroprotective properties of the dipeptide this compound remain an unexplored area of research.

Future investigations could focus on whether this compound is present endogenously in the central nervous system, if it can be transported into the brain, and whether it interacts with specific neuronal receptors or transporters. Elucidating the biological activity of this dipeptide could open new avenues for the development of therapeutic strategies for neurodegenerative diseases and neuronal injury. The methodologies and understanding of the roles of its constituent amino acids, as detailed in this guide, provide a solid foundation for such future research endeavors.

References

- 1. l-Serine and glycine serve as major astroglia-derived trophic factors for cerebellar Purkinje neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. pnas.org [pnas.org]

- 5. D-serine increases adult hippocampal neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Synthesis of Seryl-Glycine: A Technical Guide for Researchers

An in-depth examination of the biosynthetic pathways, regulatory networks, and experimental methodologies central to the endogenous production of serine and glycine (B1666218), key precursors for the dipeptide seryl-glycine.

For: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the endogenous synthesis of L-serine and L-glycine, the constituent amino acids of the dipeptide seryl-glycine. While no direct enzymatic pathway for the synthesis of the seryl-glycine dipeptide has been identified in mammals, its formation is contingent on the availability of its precursors. This document details the core biosynthetic pathway, its intricate regulation by key signaling networks, and provides detailed protocols for the experimental analysis of this crucial metabolic axis. The information presented is intended to serve as a valuable resource for researchers in cellular metabolism, oncology, and drug development.

The Core Biosynthetic Pathway: From Glycolysis to Serine and Glycine

The primary route for the de novo synthesis of serine and glycine in mammals is a three-step enzymatic pathway that diverts the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG). Serine, once synthesized, can then be reversibly converted to glycine.

The pathway proceeds as follows:

-

Oxidation of 3-Phosphoglycerate: The first and rate-limiting step is the oxidation of 3-PG to 3-phosphohydroxypyruvate (3-PHP). This reaction is catalyzed by Phosphoglycerate Dehydrogenase (PHGDH) , utilizing NAD+ as a cofactor.

-

Transamination: Next, 3-PHP is converted to 3-phosphoserine (3-PS) through a transamination reaction with glutamate, which is converted to α-ketoglutarate. This step is catalyzed by Phosphoserine Aminotransferase 1 (PSAT1) .

-

Hydrolysis: The final step in serine synthesis is the hydrolysis of the phosphate (B84403) group from 3-PS to yield L-serine. This is carried out by the enzyme Phosphoserine Phosphatase (PSPH) .

-

Conversion to Glycine: L-serine can then be converted to L-glycine in a reversible reaction catalyzed by Serine Hydroxymethyltransferase (SHMT) . This reaction is a critical link to one-carbon metabolism, as it involves the transfer of the β-carbon of serine to tetrahydrofolate (THF), producing 5,10-methylenetetrahydrofolate (5,10-CH2-THF) and glycine. There are two major isoforms of SHMT: SHMT1 in the cytosol and SHMT2 in the mitochondria.

Diagram of the Serine and Glycine Biosynthetic Pathway

Caption: The de novo synthesis pathway of L-serine and L-glycine.

Quantitative Analysis of Serine and Glycine Metabolism

The flux through the serine and glycine biosynthetic pathway and the intracellular concentrations of these amino acids are highly dynamic and vary depending on the cell type and metabolic state.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate(s) | K_m (µM) | V_max or k_cat | Organism/System | Reference |

| PHGDH | 3-Phosphoglycerate | 186.7 ± 16.1 | - | Human (recombinant) | [1] |

| PSAT1 | 3-Phosphohydroxypyruvate | - | V_max 15% of wt | Human (D100A variant) | [2] |

| PSAT1 | L-Glutamate | - | - | Human (recombinant) | [2] |

| SHMT1 | L-Serine | - | - | Human (cytosolic) | [3][4] |

| SHMT1 | Tetrahydrofolate | - | - | Human (cytosolic) | [3][4] |

| SHMT2 | L-Serine | - | Higher than SHMT1 | Human (mitochondrial) | [3][4] |

| SHMT2 | Tetrahydrofolate | - | - | Human (mitochondrial) | [3][4] |

Table 2: Metabolite Concentrations and Metabolic Flux

| Cell Line | Condition | Intracellular Serine (nmol/mg DNA) | Intracellular Glycine (nmol/mg DNA) | Serine Synthesis Flux (% of total serine) | Glycine Synthesis from Serine Flux (% of total glycine) | Reference |

| HeLa | Standard Culture | - | - | 24.0% | 45.1% | [5] |

| AGS | Standard Culture | - | - | No SSP activity | - | [5] |

| CHO_m+ | Standard Culture | - | - | - | High | [6] |

| CHO_m- | (SHMT deficient) | Serine utilization lower | Glycine production lower | - | Low (80 ± 28) | [6] |

| PMN Cells | Pyruvate Incubation | Varies with pyruvate | Varies with pyruvate | - | - | [7] |

Note: Flux data is highly dependent on the specific cell line, culture conditions, and analytical methods used.

Regulation of the Serine-Glycine Biosynthetic Pathway

The endogenous synthesis of serine and glycine is tightly regulated by a complex network of signaling pathways that sense nutrient availability and cellular stress. Key regulators include mTOR, AMPK, c-Myc, and ATF4.

mTOR Signaling

The mechanistic target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth and metabolism, promotes serine biosynthesis. mTORC1, in particular, can activate the transcription of genes in the serine synthesis pathway.

Diagram of mTOR Signaling in Serine-Glycine Synthesis

Caption: mTORC1 regulation of serine synthesis gene expression.

AMPK Signaling

AMP-activated protein kinase (AMPK), a key energy sensor, is activated under conditions of low cellular energy (high AMP/ATP ratio). AMPK has a more complex, context-dependent role in regulating serine synthesis. While some studies suggest AMPK can promote PHGDH expression, others indicate it can have inhibitory effects.

c-Myc and ATF4

The oncogenic transcription factor c-Myc has been shown to directly upregulate the expression of all the enzymes in the serine and glycine synthesis pathway, linking cell proliferation to the production of these key anabolic precursors.

Activating transcription factor 4 (ATF4) is a key mediator of the integrated stress response. Under conditions of amino acid starvation, including serine deprivation, ATF4 is translationally upregulated and drives the expression of genes involved in amino acid synthesis and transport, including those in the serine biosynthesis pathway, as a survival mechanism.

Diagram of c-Myc and ATF4 Regulation ```dot digraph "Myc_ATF4_Regulation" { graph [rankdir="TB", splines=ortho, nodesep=0.4, width=7.5, dpi=72]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

"Proliferative Signals" [fillcolor="#FBBC05"]; "Amino Acid\nStarvation" [fillcolor="#FBBC05"];

"c-Myc" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "ATF4" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Serine/Glycine\nBiosynthesis Genes" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Proliferative Signals" -> "c-Myc"; "Amino Acid\nStarvation" -> "ATF4"; "c-Myc" -> "Serine/Glycine\nBiosynthesis Genes" [label="Upregulation"]; "ATF4" -> "Serine/Glycine\nBiosynthesis Genes" [label="Upregulation"]; }

Caption: Workflow for the PHGDH colorimetric activity assay.

SHMT Activity Assay (Coupled Enzyme Assay)

This protocol measures SHMT activity by coupling the production of 5,10-CH2-THF to a dehydrogenase reaction that produces a detectable product (e.g., NADPH). [8][9] Materials:

-

Assay Buffer (e.g., potassium phosphate buffer, pH 7.2)

-

L-Serine

-

Tetrahydrofolate (THF)

-

Pyridoxal 5'-phosphate (PLP)

-

5,10-Methylenetetrahydrofolate Dehydrogenase (MTHFD)

-

NADP+

-

Spectrophotometer or plate reader capable of measuring absorbance at 340 nm or 375 nm.

Procedure:

-

Sample Preparation:

-

Prepare cell or tissue lysates as described for the PHGDH assay.

-

-

Reaction Setup:

-

In a cuvette or 96-well plate, prepare a reaction mixture containing Assay Buffer, L-serine, THF, PLP, MTHFD, and NADP+.

-

Equilibrate the mixture to the desired temperature (e.g., 37°C).

-

-

Measurement:

-

Initiate the reaction by adding the cell lysate.

-

Monitor the increase in absorbance at 340 nm (for NADPH) or 375 nm (to avoid THF interference) over time.

-

-

Data Analysis:

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve.

-

Use the extinction coefficient of NADPH to calculate the rate of SHMT activity.

-

Normalize the activity to the protein concentration.

-

13C Metabolic Flux Analysis (MFA)

This powerful technique uses stable isotope-labeled substrates (e.g., [U-13C]-glucose) to trace the flow of carbon through metabolic pathways. [10][11][12][13][14] General Protocol Outline:

-

Cell Culture: Culture cells in a medium containing the 13C-labeled substrate for a time sufficient to reach isotopic steady state.

-

Metabolite Extraction: Rapidly quench metabolism and extract intracellular metabolites.

-

LC-MS/MS or GC-MS Analysis: Analyze the metabolite extracts to determine the mass isotopologue distribution (MID) of serine, glycine, and other relevant metabolites.

-

Flux Calculation: Use computational modeling software to fit the measured MIDs to a metabolic network model and calculate the intracellular metabolic fluxes.

Diagram of 13C-MFA Workflow

Caption: General workflow for 13C metabolic flux analysis.

Conclusion

The endogenous synthesis of serine and glycine is a critical metabolic pathway that is tightly integrated with central carbon metabolism and regulated by key cellular signaling networks. A thorough understanding of this pathway, facilitated by the quantitative and experimental approaches outlined in this guide, is essential for advancing research in cancer metabolism, neuroscience, and other fields where these amino acids play a pivotal role. The provided data and protocols offer a foundation for researchers to investigate the complexities of seryl-glycine precursor biosynthesis and its implications in health and disease.

References

- 1. Structural insights into the enzymatic activity and potential substrate promiscuity of human 3-phosphoglycerate dehydrogenase (PHGDH) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphoserine Aminotransferase Pathogenetic Variants in Serine Deficiency Disorders: A Functional Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Human Cytosolic and Mitochondrial Serine Hydroxymethyltransferase Isoforms in Comparison: Full Kinetic Characterization and Substrate Inhibition Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantification of the inputs and outputs of serine and glycine metabolism in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evidence for intracellular partitioning of serine and glycine metabolism in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Plasmodium serine hydroxymethyltransferase as a potential anti-malarial target: inhibition studies using improved methods for enzyme production and assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The moonlighting RNA-binding activity of cytosolic serine hydroxymethyltransferase contributes to control compartmentalization of serine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 12. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 13. gcms.cz [gcms.cz]

- 14. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

Serine-Glycine Metabolic Pathway: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

The serine-glycine metabolic pathway is a critical nexus in cellular metabolism, particularly in the context of rapidly proliferating cells such as those found in cancerous tissues. This pathway not only provides the essential amino acids serine and glycine (B1666218) for protein synthesis but also fuels one-carbon metabolism, which is vital for the biosynthesis of nucleotides, lipids, and for maintaining cellular redox homeostasis.[1][2][3] The upregulation of this pathway is a hallmark of many cancers, making it a promising target for therapeutic intervention.[4][5] This technical guide provides a comprehensive analysis of the serine-glycine metabolic pathway, including its core components, regulatory networks, quantitative data, and detailed experimental protocols for its investigation.

Core Pathway and Key Enzymes

The de novo synthesis of serine originates from the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) through a three-step enzymatic cascade.[3][6] Serine can then be reversibly converted to glycine.

-

Phosphoglycerate Dehydrogenase (PHGDH): This is the rate-limiting enzyme that catalyzes the NAD+-dependent oxidation of 3-PG to 3-phosphohydroxypyruvate.[6][7]

-

Phosphoserine Aminotransferase 1 (PSAT1): This enzyme catalyzes the transamination of 3-phosphohydroxypyruvate to 3-phosphoserine, using glutamate (B1630785) as the amino group donor.[6][7]

-

Phosphoserine Phosphatase (PSPH): PSPH catalyzes the final step, the dephosphorylation of 3-phosphoserine to produce serine.[6][7]

-

Serine Hydroxymethyltransferase (SHMT1/2): These enzymes, located in the cytoplasm (SHMT1) and mitochondria (SHMT2), catalyze the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[3][4] This reaction is a major entry point for one-carbon units into the one-carbon metabolism network.

-

Glycine Decarboxylase Complex (GLDC): This mitochondrial enzyme complex can also generate a one-carbon unit by catalyzing the cleavage of glycine.[2]

The overall flow of the pathway is depicted below:

Regulation of the Serine-Glycine Metabolic Pathway

The activity of the serine-glycine metabolic pathway is tightly regulated by a complex network of signaling pathways, oncogenes, and tumor suppressors, ensuring that the production of serine and glycine meets the cell's metabolic demands.

-

Transcriptional Regulation:

-

MYC: The oncogene MYC can directly upregulate the expression of PHGDH and SHMT1/2.[4][6]

-

p53: The tumor suppressor p53 can suppress the expression of PHGDH.[6]

-

ATF4 and NRF2: The transcription factors ATF4 and NRF2, often activated under cellular stress, can induce the expression of serine synthesis pathway enzymes.[6]

-

-

Allosteric Regulation:

-

Serine: Serine itself can act as a feedback inhibitor of PHGDH.

-

The intricate regulatory network is illustrated in the following diagram:

References

- 1. Quantification of the inputs and outputs of serine and glycine metabolism in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Serine and glycine metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Serine, glycine and one-carbon metabolism in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioinformatics analysis of the serine and glycine pathway in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Serine, glycine and the one-carbon cycle: cancer metabolism in full circle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The PHGDH enigma: do cancer cells only need serine or also a redox modulator? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. frontiersin.org [frontiersin.org]

The Ser-Gly Dipeptide: A Nexus of Cellular Metabolism, Signaling, and Homeostasis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide serine-glycine (Ser-Gly) occupies a critical intersection in cellular homeostasis, acting not merely as a constituent of protein turnover but as a nuanced modulator of fundamental biological processes. While the individual roles of serine and glycine (B1666218) in metabolism are well-documented, this whitepaper consolidates the current understanding of the this compound dipeptide itself, exploring its transport, intracellular fate, and specific functions. Emerging evidence points to a role for this compound beyond that of a simple nutrient source, implicating it in specific enzymatic recognition events and potentially in cellular signaling cascades. This guide provides a comprehensive overview of the metabolic context of this compound, details its known functions, and presents relevant experimental methodologies for its study, offering a valuable resource for researchers in cellular biology and drug development.

Introduction: The Metabolic Backdrop of Serine and Glycine

Cellular homeostasis is intrinsically linked to the availability and metabolism of amino acids. Serine and glycine, two non-essential amino acids, are central players in a multitude of anabolic and catabolic pathways essential for cell survival, proliferation, and function. They are biosynthetically linked and serve as crucial precursors for the synthesis of proteins, nucleic acids, and lipids.[1][2] Furthermore, the metabolism of serine and glycine is deeply intertwined with one-carbon (1C) metabolism, a complex network of reactions vital for the generation of methyl groups for methylation reactions and for the synthesis of purines and thymidylate.[3][4]

The serine biosynthesis pathway (SSP) utilizes the glycolytic intermediate 3-phosphoglycerate (B1209933) to produce serine, which can then be converted to glycine by the enzyme serine hydroxymethyltransferase (SHMT).[5] This reversible reaction also generates a one-carbon unit that is transferred to tetrahydrofolate (THF), a key cofactor in 1C metabolism.[4] Glycine itself can also feed into 1C metabolism through the glycine cleavage system (GCS).[4]

Given this intricate metabolic web, the this compound dipeptide, which can be generated from protein degradation or supplied exogenously, represents a direct portal into these fundamental cellular processes. Understanding its specific contributions to cellular homeostasis is therefore of significant interest.

Cellular Uptake and Intracellular Fate of the this compound Dipeptide

While specific transporters for the this compound dipeptide have not been extensively characterized, the uptake of di- and tripeptides into mammalian cells is primarily mediated by proton-coupled peptide transporters, such as PepT1 (SLC15A1) and PepT2 (SLC15A2).[6] These transporters exhibit broad substrate specificity and are responsible for the absorption of dietary peptides in the intestine and their reabsorption in the kidneys. It is highly probable that this compound is transported into cells via these or similar transport systems.

Once inside the cell, the prevailing evidence suggests that dipeptides are rapidly hydrolyzed into their constituent amino acids by intracellular peptidases.[7] This releases serine and glycine into the intracellular amino acid pool, where they can then participate in the metabolic pathways outlined above. The rapid intracellular cleavage of dipeptides is a critical consideration in experimental design, as the observed cellular effects of exogenous dipeptide administration are often attributable to the resulting increase in intracellular concentrations of the individual amino acids.

dot

References

- 1. High throughput quantitative analysis of serum proteins using glycopeptide capture and liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. biotechsupportgroup.com [biotechsupportgroup.com]

- 5. research-collection.ethz.ch [research-collection.ethz.ch]

- 6. Frontiers | The Dipeptide Pro-Gly Promotes IGF-1 Expression and Secretion in HepG2 and Female Mice via PepT1-JAK2/STAT5 Pathway [frontiersin.org]

- 7. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]

Seryl-Glycine: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Seryl-glycine (Ser-Gly), a dipeptide composed of the amino acids L-serine and glycine (B1666218), is a naturally occurring molecule primarily recognized as a metabolic intermediate. Its constituent amino acids are integral to a wide array of physiological processes, including one-carbon metabolism, neurotransmission, and biosynthesis. While seryl-glycine itself has not been extensively characterized as a signaling molecule, its presence in the human metabolome and the significant biological activities of its constituent parts and derivatives warrant a detailed examination of its discovery, physicochemical properties, and the methodologies for its synthesis and characterization. This guide provides a comprehensive overview of seryl-glycine, including detailed experimental protocols, quantitative data, and illustrations of relevant biochemical pathways and analytical workflows.

Discovery and Historical Context

The specific discovery of seryl-glycine is not well-documented in a singular publication but is rooted in the broader history of peptide chemistry. The early 20th century marked the beginning of our understanding of peptides, with Emil Fischer's groundbreaking synthesis of the first dipeptide, glycyl-glycine, in 1901, laying the foundation for the field.[1][2][3] The synthesis of peptides containing serine, such as derivatives of seryl-glycine, was explored in the following decades as chemists developed methods for protecting the reactive hydroxyl group of serine during peptide bond formation. While a specific "discovery" paper for the seryl-glycine dipeptide is not prominent, its existence and basic properties were likely established as part of the systematic exploration of dipeptides in the mid-20th century.

Physicochemical and Structural Properties

Seryl-glycine is a polar and water-soluble dipeptide. Its key physicochemical and structural properties are summarized in the tables below.

Table 1: General and Physicochemical Properties of L-Seryl-Glycine

| Property | Value | Source |

| Molecular Formula | C₅H₁₀N₂O₄ | [4] |

| Molecular Weight | 162.14 g/mol | [5] |

| IUPAC Name | 2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetic acid | [5] |

| CAS Number | 687-63-8 | [4] |

| Predicted Water Solubility | 74.7 g/L | [6] |

| Predicted LogP | -3.3 | [6] |

| Predicted pKa (Strongest Acidic) | 3.44 | [6] |

| Predicted pKa (Strongest Basic) | 7.85 | [6] |

Table 2: Crystallographic Data for L-Seryl-Glycine

| Parameter | Value | Source |

| Crystal System | Orthorhombic | |

| Space Group | P2₁2₁2₁ | |

| Unit Cell Dimensions | a = 4.550 Å, b = 8.506 Å, c = 17.380 Å | |

| Z | 4 | |

| Calculated Density | 1.601 g/cm³ |

Synthesis and Purification

The synthesis of seryl-glycine can be achieved through both solution-phase and solid-phase peptide synthesis (SPPS) methods. A detailed protocol for a solution-phase synthesis is provided below, adapted from established methods for dipeptide synthesis.[7]

Experimental Protocol: Solution-Phase Synthesis of L-Seryl-Glycine

This protocol involves the coupling of an N-protected serine with a C-protected glycine, followed by deprotection steps.

Step 1: Protection of Amino Acids

-

N-Boc-L-Serine: L-serine is reacted with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base (e.g., sodium hydroxide) in a water/dioxane mixture to yield N-Boc-L-serine.

-

Glycine Methyl Ester Hydrochloride: Glycine is reacted with thionyl chloride in methanol (B129727) to produce glycine methyl ester hydrochloride.

Step 2: Peptide Coupling

-

Dissolve N-Boc-L-serine (1 equivalent), glycine methyl ester hydrochloride (1 equivalent), and 1-hydroxybenzotriazole (B26582) (HOBt) (1 equivalent) in dichloromethane (B109758) (DCM).

-

Cool the solution to 0 °C.

-

Slowly add a solution of dicyclohexylcarbodiimide (B1669883) (DCC) (1.1 equivalents) in DCM.

-

Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield N-Boc-L-seryl-glycine methyl ester.

Step 3: Deprotection

-

Saponification of the Methyl Ester: Dissolve the protected dipeptide in a mixture of methanol and 1 M NaOH and stir at room temperature until the reaction is complete (monitored by TLC). Neutralize the solution and extract the N-Boc-L-seryl-glycine.

-

Removal of the Boc Group: Treat the N-Boc-L-seryl-glycine with trifluoroacetic acid (TFA) in DCM. After the reaction is complete, evaporate the solvent to yield L-seryl-glycine as a TFA salt.

Step 4: Purification

-

Dissolve the crude seryl-glycine in a minimal amount of water.

-

Purify by recrystallization from a water/ethanol mixture or by ion-exchange chromatography.

-

Lyophilize the pure fractions to obtain L-seryl-glycine as a white solid.

Analytical Characterization

The identity and purity of synthesized seryl-glycine can be confirmed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

A common method for the analysis of underivatized amino acids and dipeptides is mixed-mode HPLC, which combines reversed-phase and cation-exchange mechanisms.[1][6][8][9]

Experimental Protocol: HPLC Analysis of Seryl-Glycine

-

Column: A mixed-mode column such as a Primesep 100 (4.6 x 150 mm, 5 µm).[6]

-

Mobile Phase: An isocratic mobile phase consisting of 90% water and 10% acetonitrile, with 0.1% sulfuric acid as a buffer.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 200 nm.

-

Sample Preparation: Dissolve the seryl-glycine standard or sample in the mobile phase.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a sensitive technique for determining the molecular weight of seryl-glycine and for structural elucidation through tandem mass spectrometry (MS/MS).

Expected Observations:

-

Full Scan MS: An ion corresponding to the protonated molecule [M+H]⁺ at m/z 163.07.[10]

-

MS/MS Fragmentation: Collision-induced dissociation (CID) of the parent ion will produce characteristic fragment ions. The primary fragmentation will occur at the peptide bond, leading to b- and y-type ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the definitive structural confirmation of seryl-glycine. Spectra are typically recorded in D₂O.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Seryl-Glycine in D₂O

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Serine α-CH | ~3.9 | ~57 |

| Serine β-CH₂ | ~3.8 | ~62 |

| Glycine α-CH₂ | ~3.7 | ~43 |

| Serine C=O | - | ~174 |

| Glycine C=O | - | ~177 |

Note: These are approximate values and can vary based on pH and concentration. Experimental data for glycine can be used as a reference.[11][12][13]

Biological Role and Signaling Pathways

Seryl-glycine is primarily considered a metabolite, formed during protein turnover or absorbed from dietary sources.[5] Its constituent amino acids, however, have profound biological roles.

Serine-Glycine One-Carbon Pathway

Serine and glycine are central to the one-carbon (1C) metabolic network, which is crucial for the synthesis of nucleotides, lipids, and for methylation reactions.[14][15] The interconversion of serine and glycine, catalyzed by serine hydroxymethyltransferase (SHMT), is a key step in this pathway. Dysregulation of the serine-glycine one-carbon pathway has been implicated in cancer cell proliferation.[14][15]

Role in Neurotransmission

Glycine is a major inhibitory neurotransmitter in the central nervous system, particularly in the spinal cord and brainstem, acting on strychnine-sensitive glycine receptors.[16][17][18][19] L-serine can also act as a neuromodulator and is a precursor to D-serine, a co-agonist at NMDA receptors.[10][20][21] There is evidence that L-serine and glycine released from glial cells act as trophic factors for neurons.[4][20] While there is no direct evidence of seryl-glycine itself acting as a neurotransmitter, its degradation in the CNS would release these neuroactive amino acids.

Potential Biological Activities of Seryl-Glycine Derivatives

Recent research has highlighted the potential for biological activity in derivatives of seryl-glycine. For instance, serine-glycine-betaine, a dipeptide isolated from an endophytic fungus, has demonstrated potent cytotoxic activity against human pancreatic and colon cancer cell lines by inducing apoptosis. This finding suggests that modifications of the seryl-glycine backbone could be a promising avenue for drug discovery.

Conclusion

Seryl-glycine, while a simple dipeptide, is situated at the crossroads of several fundamental biochemical pathways. Its characterization relies on a suite of standard analytical techniques, and its synthesis can be accomplished through established peptide chemistry protocols. Although direct evidence for a signaling role for seryl-glycine is currently lacking, the profound biological activities of its constituent amino acids and the potent anticancer effects of a closely related derivative suggest that seryl-glycine may be more than just a simple metabolite. Further research into the potential receptor interactions and cellular effects of this dipeptide is warranted and could unveil novel biological functions. This guide provides the foundational knowledge and methodological framework for researchers to further explore the chemistry and biology of seryl-glycine.

References

- 1. helixchrom.com [helixchrom.com]

- 2. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extracellular serine and glycine are required for mouse and human skeletal muscle stem and progenitor cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. L-Serylglycine | C5H10N2O4 | CID 7009644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. HPLC Method for Analysis of Glycine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 7. benchchem.com [benchchem.com]

- 8. jocpr.com [jocpr.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Neuronal d-Serine and Glycine Release Via the Asc-1 Transporter Regulates NMDA Receptor-Dependent Synaptic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hmdb.ca [hmdb.ca]

- 12. 1H and 13C NMR studies of glycine in anisotropic media: double-quantum transitions and the effects of chiral interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. par.nsf.gov [par.nsf.gov]

- 14. The complexity of the serine glycine one-carbon pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Serine and glycine metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The glycine receptor: pharmacological studies and mathematical modeling of the allosteric interaction between the glycine- and strychnine-binding sites [pubmed.ncbi.nlm.nih.gov]

- 17. What confers specificity on glycine for its receptor site? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Milestone Review: Unlocking the Proteomics of Glycine Receptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Glycine receptors: Structure, function, and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. l-Serine and glycine serve as major astroglia-derived trophic factors for cerebellar Purkinje neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 21. L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury - PMC [pmc.ncbi.nlm.nih.gov]

Ser-Gly Dipeptide: A Comprehensive Technical Guide to Structure and Conformational States

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Seryl-glycine (Ser-Gly), composed of serine and glycine (B1666218) residues, serves as a fundamental model for understanding peptide structure and folding. Its inherent flexibility, conferred by the glycine residue, and the hydrogen-bonding potential of the serine side chain give rise to a complex conformational landscape. This guide provides an in-depth analysis of the structural and conformational states of this compound, integrating experimental data from X-ray crystallography with computational insights from Density Functional Theory (DFT). Detailed methodologies for key experimental and computational techniques are presented, alongside visualizations of conformational states and analytical workflows to support further research and application in drug development.

Introduction

Dipeptides are the simplest peptide structures, yet they provide invaluable insights into the fundamental principles governing protein folding and molecular recognition. The conformational preferences of these small molecules are dictated by a delicate balance of intramolecular forces, including steric hindrance, hydrogen bonding, and electrostatic interactions. Seryl-glycine (this compound) is a particularly interesting dipeptide due to the unique structural contributions of its constituent amino acids. Glycine, with its single hydrogen atom as a side chain, imparts a high degree of conformational flexibility to the peptide backbone.[1][2] In contrast, the hydroxyl group of the serine side chain can act as both a hydrogen bond donor and acceptor, leading to specific intramolecular interactions that can stabilize certain conformations.

Understanding the accessible conformational states of this compound is crucial for various fields. In structural biology, it provides a basis for modeling the behavior of this compound motifs within larger polypeptide chains. For drug development professionals, knowledge of the preferred conformations of small peptides can inform the design of peptidomimetics and other therapeutic agents that target protein-protein interactions. This technical guide aims to provide a comprehensive overview of the structure and conformational states of this compound, supported by quantitative data, detailed experimental protocols, and clear visualizations.

This compound Structure and Conformational States

The conformation of the this compound dipeptide can be described by a set of torsion angles (also known as dihedral angles) along the peptide backbone and the serine side chain. The key backbone torsion angles are φ (phi, C'-N-Cα-C'), ψ (psi, N-Cα-C'-N), and ω (omega, Cα-C'-N-Cα). The peptide bond (ω) is typically found in a planar trans conformation (ω ≈ 180°) due to its partial double-bond character, which restricts rotation.[1] The flexibility of the backbone therefore primarily arises from rotations around the N-Cα (φ) and Cα-C' (ψ) bonds. The conformation of the serine side chain is described by the χ1 (chi1, N-Cα-Cβ-Oγ) and χ2 (chi2, Cα-Cβ-Oγ-Hγ) torsion angles.

Experimental Crystal Structure

The solid-state conformation of L-Serylglycine has been determined by X-ray crystallography. In the crystalline form, the dipeptide exists as a zwitterion with an extended peptide backbone. The observed torsion angles deviate slightly from a fully extended conformation (where all torsion angles would be 180°).

Computational Conformational Analysis

Computational methods, such as Density Functional Theory (DFT), have been employed to explore the potential energy surface of this compound and identify its stable conformers in the gas phase and in solution. These studies often involve geometry optimization of various starting structures to find local energy minima. DFT calculations provide valuable information on bond lengths, bond angles, and dihedral angles of the optimized geometries.

Data Presentation

The following tables summarize the quantitative data for the conformational states of this compound, comparing the experimental crystal structure with a representative conformation from computational studies.

Table 1: Torsion Angles of L-Serylglycine (°)

| Torsion Angle | Crystal Structure[3] |

| ψ1 (Ser) | 151.9 |

| ω1 (Peptide Bond) | -174.1 |

| φ2 (Gly) | -172.1 |

| ψ2 (Gly) | 166.0 |

Note: The sign convention is as defined by the IUPAC-IUB Commission on Biochemical Nomenclature.

Experimental and Computational Protocols

X-ray Crystallography

Determining the three-dimensional structure of a peptide crystal is a multi-step process.

Experimental Workflow for Peptide Crystallography

Caption: A generalized workflow for determining the crystal structure of a dipeptide like this compound.

Protocol:

-

Crystallization: Single crystals of L-Serylglycine can be grown by slow evaporation from an acetone/water solution.[3]

-

Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected using a radiation source such as graphite-monochromated Cu Kα radiation.[3] The crystal is rotated to collect a complete dataset of diffraction intensities.

-

Data Processing: The raw diffraction intensities are corrected for various factors (e.g., Lorentz and polarization effects) and symmetry-equivalent reflections are averaged to produce a unique set of structure factors.

-

Structure Solution and Refinement: The phase problem is solved to generate an initial electron density map. An atomic model of the dipeptide is built into the electron density map. The model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure. This involves iterative cycles of positional and thermal parameter refinement.

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Computational Workflow for Conformational Analysis

Caption: A typical workflow for the computational conformational analysis of a dipeptide using DFT.

Protocol:

-

Model Building: Initial structures of this compound are generated. These can be based on the crystal structure or created by systematically rotating the backbone and side-chain dihedral angles.

-

Geometry Optimization: The geometry of each starting structure is optimized at a chosen level of theory, for example, using the B3LYP correlation functional with a 6-31G* basis set.[4] This process finds the lowest energy structure in the vicinity of the starting geometry.

-

Frequency Calculations: To ensure that the optimized structures correspond to true energy minima on the potential energy surface, vibrational frequency calculations are performed. A true minimum will have no imaginary frequencies.

-

Analysis: The geometric parameters (bond lengths, bond angles, dihedral angles) and relative energies of the stable conformers are analyzed to understand the conformational preferences of the dipeptide.

Visualizations of this compound Conformational States

The following diagrams, generated using the DOT language, illustrate key aspects of this compound's structure.

Backbone and Side-Chain Torsion Angles

Caption: Key torsion angles defining the conformation of the this compound dipeptide.

Extended Conformation (from Crystal Structure)

Caption: A 2D representation of the extended conformation of this compound observed in the crystal structure.

Potential Biological Relevance and Signaling

While this compound is a simple dipeptide and not a primary signaling molecule itself, the structural motifs it represents are of significant biological importance.

-

Protein Structure: this compound sequences are found in flexible loop regions of proteins, where the conformational freedom of glycine is essential for protein function. The serine residue in such motifs can be a site for post-translational modifications like phosphorylation, which is a key mechanism in signal transduction.

-

Signal Peptides: The sequence motif Ala-Ser-Gly is known to be part of the MIO prosthetic group in Phenylalanine Ammonia-Lyase, which is crucial for its enzymatic activity.[5] Additionally, this compound can be found in signal peptides that direct proteins for secretion or membrane insertion.[6]

-

Hypothetical Signaling Role: While not directly demonstrated for this compound, other dipeptides have been shown to influence cellular signaling. For instance, the dipeptide Pro-Gly can promote IGF-1 expression and secretion via the JAK2/STAT5 pathway.[1] This raises the possibility that other dipeptides, including this compound or its derivatives, could have as-yet-undiscovered signaling roles.

Hypothetical Dipeptide Signaling Pathway

Caption: A conceptual model of how a dipeptide could potentially influence a cellular signaling pathway.

Conclusion

The this compound dipeptide, despite its simple structure, exhibits a rich conformational behavior that is fundamental to understanding the principles of peptide and protein structure. This guide has synthesized experimental and computational data to provide a detailed picture of its conformational states. The extended conformation observed in the crystal structure represents one of the low-energy states available to this flexible molecule. The provided protocols and visualizations serve as a resource for researchers and drug development professionals working with peptides. Future investigations into the potential biological activities of this compound and other small peptides may reveal novel roles in cellular signaling and regulation, opening new avenues for therapeutic intervention.

References

- 1. Frontiers | The Dipeptide Pro-Gly Promotes IGF-1 Expression and Secretion in HepG2 and Female Mice via PepT1-JAK2/STAT5 Pathway [frontiersin.org]

- 2. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Toward a Computational NMR Procedure for Modeling Dipeptide Side-Chain Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signal Peptides: From Molecular Mechanisms to Applications in Protein and Vaccine Engineering | MDPI [mdpi.com]

- 6. Frontiers | Bacterial Signal Peptides- Navigating the Journey of Proteins [frontiersin.org]

Ser-Gly as a Precursor for Neurotransmitters: A Technical Whitepaper for Researchers

For Immediate Release

This technical guide explores the potential of the dipeptide Seryl-glycine (Ser-Gly) as a precursor for the neurotransmitters serine and glycine (B1666218) in the central nervous system (CNS). This document is intended for researchers, scientists, and drug development professionals interested in the intersection of peptide metabolism and neurobiology. While the roles of L-serine and glycine as crucial neurotransmitters are well-established, the direct pathway from the dipeptide this compound to these key signaling molecules in the brain remains an area of active investigation. This whitepaper will synthesize the current understanding of dipeptide transport and metabolism within the CNS, present relevant quantitative data, and provide detailed experimental protocols to guide future research in this promising field.

Introduction: The Emerging Role of Dipeptides in Neuromodulation

Dipeptides, once considered mere intermediates in protein metabolism, are increasingly recognized for their diverse biological activities.[1] Within the central nervous system, the transport and metabolism of dipeptides could represent a novel mechanism for modulating neurotransmitter pools. The constituent amino acids of this compound, L-serine and glycine, are pivotal for neurotransmission. L-serine is a precursor to both the inhibitory neurotransmitter glycine and the neuromodulator D-serine, which is a co-agonist of N-methyl-D-aspartate (NMDA) receptors.[2][3] Glycine itself is a major inhibitory neurotransmitter, particularly in the spinal cord and brainstem.[2]

The hypothesis that this compound could serve as a precursor for these neurotransmitters hinges on three key processes: its ability to cross the blood-brain barrier (BBB), its transport into neural cells, and its subsequent hydrolysis into serine and glycine by brain-resident peptidases. This guide will delve into the available evidence for each of these steps.

Transport of this compound into the Central Nervous System

The entry of peptides and amino acids from the periphery into the brain is tightly regulated by the blood-brain barrier. While large peptides are generally excluded, smaller di- and tripeptides can be transported across the BBB by specific carrier proteins.

Blood-Brain Barrier Transport

The proton-coupled oligopeptide transporter 2 (PepT2), a member of the solute carrier family 15 (SLC15A2), is expressed at the choroid plexus and is known to be involved in the efflux of peptides and peptidomimetics from the cerebrospinal fluid (CSF).[1][4] This transporter plays a crucial role in maintaining neuropeptide homeostasis in the brain.[1] Studies have shown that some dipeptides, such as Gly-Pro, exhibit similar concentrations in both plasma and CSF, suggesting they may cross the BBB.[5] The transport of this compound across the BBB has not been directly demonstrated, but the presence of various dipeptides in the CSF suggests that transport mechanisms for such molecules exist.[5]

Cellular Uptake in the Brain

Once in the brain's interstitial fluid or CSF, dipeptides can be taken up by neurons and glial cells. Astrocytes, in particular, are known to play a significant role in the metabolism of amino acids and peptides.[6][7] The transporter PepT2 is also expressed in astrocytes and could mediate the uptake of dipeptides like this compound.[8] The diagram below illustrates the potential pathways for this compound to enter the brain and be taken up by neural cells.

References

- 1. Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cris.technion.ac.il [cris.technion.ac.il]

- 4. Peptide transporter 2 (PEPT2) expression in brain protects against 5-aminolevulinic acid neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dipeptides in CSF and plasma: diagnostic and therapeutic potential in neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The CNS as a target for peptides and peptide-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Blood-brain barrier transporters: A translational consideration for CNS delivery of neurotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The peptide transporter PepT2 is expressed in rat brain and mediates the accumulation of the fluorescent dipeptide derivative beta-Ala-Lys-Nepsilon-AMCA in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Role of Seryl-Glycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide seryl-glycine (Ser-Gly), composed of the amino acids L-serine and glycine (B1666218), is a naturally occurring molecule in biological systems. While extensive research has elucidated the multifaceted physiological roles of its constituent amino acids, the specific functions of the this compound dipeptide as an independent signaling molecule remain largely unexplored. Current scientific understanding positions this compound primarily as a metabolic intermediate, arising from protein degradation and serving as a source of serine and glycine for various cellular processes. This technical guide provides a comprehensive overview of the known context of this compound, including its place within serine and glycine metabolism, its transport and hydrolysis, and its relevance in specific biological settings. This document summarizes available quantitative data, details relevant experimental protocols, and presents visual representations of associated metabolic and experimental workflows to facilitate further investigation into the potential physiological significance of this dipeptide.

Introduction

Serine and glycine are two closely related non-essential amino acids with pivotal roles in cellular metabolism, neurotransmission, and biosynthesis.[1][2] Their interconversion is a key step in one-carbon metabolism, which is fundamental for the synthesis of nucleotides, lipids, and for cellular methylation reactions.[2][3] The dipeptide seryl-glycine (this compound) is a product of the linkage of a serine and a glycine residue via a peptide bond.[4] While dipeptides and tripeptides can have distinct biological activities separate from their constituent amino acids, the specific physiological role of this compound as a signaling molecule has not been established. It is primarily considered a transient product of proteolysis, which is then hydrolyzed back into its constituent amino acids.

This compound in the Context of Serine and Glycine Metabolism

The physiological context of this compound is best understood through the metabolic pathways of serine and glycine. These amino acids are intricately linked and participate in numerous anabolic and catabolic reactions.

Biosynthesis of Serine and Glycine

Serine can be synthesized de novo from the glycolytic intermediate 3-phosphoglycerate.[5] The enzyme serine hydroxymethyltransferase (SHMT) catalyzes the reversible conversion of serine to glycine, a reaction that requires tetrahydrofolate as a cofactor.[6][7] This interconversion is a central hub in cellular metabolism, linking amino acid metabolism with one-carbon metabolism.[3]

Catabolism and Significance

The degradation of glycine is primarily carried out by the glycine cleavage system (GCS), a multi-enzyme complex that breaks down glycine into carbon dioxide, ammonia, and a one-carbon unit.[7] Dysregulation of serine and glycine metabolism has been implicated in various diseases, including cancer and neurological disorders.[8][9] Rapidly proliferating cancer cells, for instance, often exhibit an increased demand for serine and glycine to support nucleotide synthesis and redox balance.[10]

Transport and Hydrolysis of Dipeptides

The physiological fate of this compound is likely governed by the general mechanisms of dipeptide transport and hydrolysis.

Dipeptide Transporters

Proton-coupled oligopeptide transporters, such as PepT1 and PepT2, are responsible for the uptake of di- and tripeptides from the intestinal lumen and their reabsorption in the kidneys. These transporters exhibit broad substrate specificity and are a primary route for the absorption of protein digestion products. While specific transport studies on this compound are lacking, it is plausible that it is a substrate for these transporters.

Dipeptide Hydrolases

Once inside cells, dipeptides are typically rapidly hydrolyzed into their constituent amino acids by intracellular dipeptidases. Various dipeptidases exist with differing substrate specificities. For example, dipeptidyl-peptidase 7 has been shown to have expanded substrate specificity, including cleavage of peptides with Gly and Ser at the penultimate position.[11] The rapid hydrolysis of dipeptides is a key reason why they often do not accumulate to high concentrations in the cytoplasm.

Potential Physiological Contexts of this compound

While a specific signaling role for this compound has not been identified, its presence is noted in several biological contexts, suggesting potential, albeit transient, functions.

Proteoglycan Synthesis

The this compound dipeptide sequence is a key recognition motif for the attachment of glycosaminoglycan (GAG) chains to core proteins to form proteoglycans. Specifically, the tetrapeptide sequence this compound-Xaa-Gly (where Xaa is any amino acid) is recognized by xylosyltransferase, the enzyme that initiates GAG chain synthesis.[8] The presence of acidic amino acid residues near this sequence further enhances its recognition.[8] This suggests a structural, rather than a signaling, role for the this compound motif within a polypeptide chain.

Metabolomics and Peptidomics Studies

Metabolomic and peptidomic analyses have identified this compound in various biological fluids and tissues, including plasma and cerebrospinal fluid.[12] However, these studies primarily serve to catalogue the presence and relative abundance of small molecules and peptides, and do not in themselves elucidate function. The presence of this compound in these samples is consistent with its role as a product of ongoing protein turnover.

Quantitative Data

Quantitative data on the physiological concentrations of this compound are sparse. Most studies focus on the quantification of free serine and glycine. The table below summarizes representative concentrations of serine and glycine in human plasma and cerebrospinal fluid (CSF) to provide a metabolic context.

| Analyte | Biofluid | Concentration (µmol/L) | Reference |

| Serine | Plasma | 90 - 150 | [13] |

| Glycine | Plasma | 150 - 350 | [13] |

| Serine | CSF | 52.6 ± 17.9 | [4] |

| Glycine | CSF | 9.9 ± 3.4 (in controls) | [4] |

Note: Concentrations can vary based on factors such as age, diet, and health status.

Experimental Protocols

Investigating the physiological role of this compound would require a combination of analytical, biochemical, and cell-based assays.

Synthesis of this compound

For experimental studies, this compound can be synthesized using standard solid-phase or solution-phase peptide synthesis methods. Protecting groups are used for the amino and carboxyl groups of serine and glycine, followed by coupling and subsequent deprotection.

Quantification of this compound in Biological Samples

Liquid chromatography-mass spectrometry (LC-MS) is the method of choice for the sensitive and specific quantification of this compound in complex biological matrices such as plasma, urine, or cell extracts.

Protocol Outline: LC-MS Quantification of this compound

-

Sample Preparation:

-

Protein precipitation from biofluids (e.g., with acetonitrile (B52724) or methanol).

-

Inclusion of a stable isotope-labeled internal standard (e.g., ¹³C₂,¹⁵N-Ser-Gly).

-

Supernatant collection and drying.

-

Reconstitution in a suitable solvent for LC-MS analysis.

-

-

LC Separation:

-

Use of a hydrophilic interaction liquid chromatography (HILIC) column is often preferred for retaining small polar molecules like dipeptides.

-

Isocratic or gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate).

-

-

MS Detection:

-

Analysis using a tandem mass spectrometer (e.g., triple quadrupole) in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Optimization of precursor and product ion transitions for this compound and the internal standard.

-

-

Quantification:

-

Generation of a standard curve using known concentrations of this compound.

-

Calculation of the concentration in the sample based on the peak area ratio of the analyte to the internal standard.

-

Cellular Uptake and Hydrolysis Assays

To investigate the transport and stability of this compound in a cellular context, uptake and hydrolysis assays can be performed using cultured cells.

Protocol Outline: Cellular Uptake and Hydrolysis

-

Cell Culture: Grow a relevant cell line (e.g., Caco-2 for intestinal transport) to confluence in multi-well plates.

-

Uptake Assay:

-

Incubate cells with a known concentration of this compound (or a radiolabeled version for easier detection) for various time points.

-

Wash cells thoroughly with ice-cold buffer to remove extracellular dipeptide.

-

Lyse the cells and quantify the intracellular concentration of this compound using LC-MS.

-

-

Hydrolysis Assay:

-

Following the uptake, monitor the intracellular concentrations of both this compound and its constituent amino acids (serine and glycine) over time.

-

A decrease in this compound concentration with a concomitant increase in serine and glycine concentrations would indicate intracellular hydrolysis.

-

Conclusion and Future Directions

The dipeptide seryl-glycine is currently understood primarily as a metabolic intermediate within the complex network of serine and glycine metabolism. Its well-documented role as a recognition motif in proteoglycan synthesis highlights a structural importance within polypeptide chains. However, evidence for a specific physiological role as an independent signaling molecule is currently lacking in the scientific literature.

Future research should focus on several key areas to definitively elucidate the physiological role of this compound:

-

Receptor Screening: High-throughput screening assays could be employed to identify potential cell surface receptors or binding partners for this compound.

-

Functional Cellular Assays: The effect of exogenous this compound on various cellular processes, such as proliferation, apoptosis, and gene expression, should be systematically investigated in different cell types.

-

In Vivo Studies: Pharmacokinetic and pharmacodynamic studies in animal models could reveal the in vivo fate of administered this compound and any resulting physiological effects.

-

Advanced Metabolomics: More sensitive and targeted metabolomic approaches could provide more precise quantification of this compound in different tissues and biofluids under various physiological and pathological conditions, potentially revealing correlations that hint at its function.

Until such studies provide direct evidence of a distinct signaling role, this compound will likely continue to be viewed as a transient but integral part of the cellular amino acid pool.

References

- 1. researchgate.net [researchgate.net]

- 2. Glycine and Serine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cerebrospinal fluid amino acids glycine, serine, and threonine in nonketotic hyperglycinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. The complexity of the serine glycine one-carbon pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cerebrospinal fluid amino acids glycine, serine, and threonine in nonketotic hyperglycinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolite Profiling Identifies a Key Role for Glycine in Rapid Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Expanded substrate specificity supported by P1′ and P2′ residues enables bacterial dipeptidyl-peptidase 7 to degrade bioactive peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dipeptides in CSF and plasma: diagnostic and therapeutic potential in neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]